2,3-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
Description
2,3-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone is a halogenated benzophenone derivative characterized by two chlorine atoms at the 2- and 3-positions of one benzene ring and a 1,3-dioxolane substituent at the 3'-position of the second benzene ring. Its molecular formula is C₁₆H₁₂Cl₂O₃, with a molecular weight of 323.18 g/mol (calculated from structural data in ).
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-2-5-12(14(13)18)15(19)10-3-1-4-11(9-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBFQJYMRAUGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645081 | |
| Record name | (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-49-4 | |
| Record name | (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 2,3-dichlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzophenone core can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzophenone derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxolane ring and chlorine atoms play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
3,4-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone
- Structure : Chlorine atoms at 3- and 4-positions on one benzene ring; dioxolane at 4'-position.
- Molecular Formula : C₁₆H₁₂Cl₂O₃ (identical to the target compound).
- Key Differences : Positional isomerism alters steric and electronic effects. The 3,4-dichloro configuration may enhance intermolecular halogen bonding compared to 2,3-dichloro, impacting solubility and crystallization behavior .
4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone (CAS 741707-93-7)
- Structure : Single chlorine at 4'-position; dioxolane at 3-position.
- Molecular Formula : C₁₆H₁₃ClO₃.
- Key Differences: Reduced halogenation decreases molecular weight (288.73 g/mol) and polarity. The absence of a second chlorine atom may lower thermal stability but improve solubility in nonpolar solvents .
3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898778-95-5)
- Structure: Cyano (-CN) group at 3-position; dioxolane at 3'-position.
- Molecular Formula: C₁₇H₁₃NO₃.
- Key Differences: The electron-withdrawing cyano group increases polarity (logP ~2.5 estimated) and reactivity in nucleophilic substitutions. This derivative is marketed as a high-purity reference standard (≥98%) for pharmaceutical research, indicating its utility in drug development .
3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 543708-66-3)
- Structure : Ethylenedioxy bridge (O-CH₂-CH₂-O) linking the 3' and 4' positions; chlorines at 3- and 4-positions.
- Molecular Formula : C₁₅H₁₀Cl₂O₃.
- This compound is used in materials science for designing conjugated polymers .
3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-42-5)
- Structure : Methyl groups at 3- and 4-positions; dioxolane at 3'-position.
- Molecular Formula : C₁₇H₁₆O₃.
- Key Differences : Methyl substituents increase hydrophobicity (logP ~3.8) and steric bulk, reducing reactivity. Marketed as an industrial-grade chemical (99% purity), it is employed in agrochemicals and fragrances .
Data Table: Structural and Physicochemical Comparison
Biological Activity
2,3-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone is a synthetic compound characterized by its unique molecular structure, which includes two chlorine atoms and a dioxolane ring attached to a benzophenone core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C16H12Cl2O3
- Molecular Weight : 323.18 g/mol
- IUPAC Name : (2,3-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as pyridine. The reaction is performed under reflux conditions to ensure complete conversion of reactants into the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atoms and the dioxolane ring enhance its binding affinity to various enzymes and receptors, leading to alterations in their activity and subsequent biological effects .
Antimicrobial Activity
Research indicates that compounds containing dioxolane structures exhibit significant antimicrobial properties. In a study examining various 1,3-dioxolanes, it was found that derivatives similar to this compound demonstrated notable antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and antifungal activity against Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Staphylococcus epidermidis | Significant activity |
| Pseudomonas aeruginosa | Perfect activity at MIC of 625 µg/mL |
| Candida albicans | Significant antifungal activity |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to potentially inhibit tumor growth by interfering with cellular processes. Further research is needed to elucidate the specific pathways involved and the efficacy of this compound in various cancer models.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its dual functionality provided by both the dioxolane ring and chlorine substituents. For instance:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2,3-Dichlorobenzophenone | Lacks dioxolane ring | Reduced reactivity and potential biological effects |
| 4'-Hydroxy-2,3-dichlorobenzophenone | Contains hydroxyl group | Altered chemical properties |
| 2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone | Similar structure but different position | Varies in biological activity |
Case Studies
A series of studies have focused on the synthesis and biological evaluation of dioxolane derivatives. One notable study synthesized several new enantiomerically pure and racemic 1,3-dioxolanes and evaluated their antibacterial and antifungal activities . The findings highlighted the importance of structural modifications in enhancing biological effectiveness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
